
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with 3-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential antibacterial properties due to its oxazolidinone core.
Medicine: Investigated for its potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a similar mechanism of action.
Uniqueness
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
572923-03-6 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
(4S)-3-(3-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1 |
InChI 键 |
BURUWCICNVETPL-OAHLLOKOSA-N |
手性 SMILES |
COC1=CC=CC(=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC(=C1)N2C(COC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


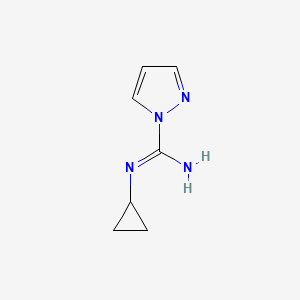
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
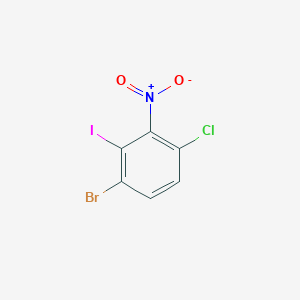
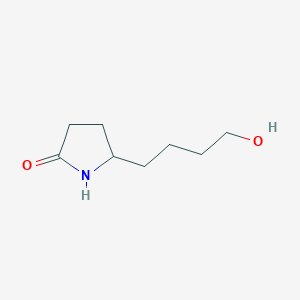
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
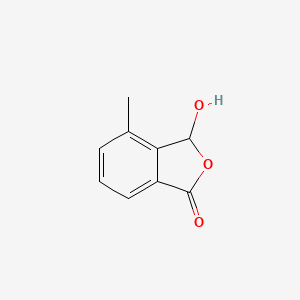

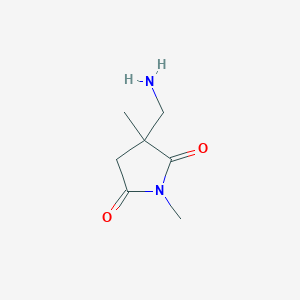

![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)

